N'-Propylnornicotine
Overview
Description
N’-Propylnornicotine is an organic compound with the molecular formula C12H18N2. It is a derivative of nornicotine, which is itself a metabolite of nicotine. This compound is characterized by the presence of a pyridine ring and a pyrrolidine ring, with a propyl group attached to the nitrogen atom of the pyrrolidine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-Propylnornicotine typically involves the alkylation of nornicotine. One common method is the reaction of nornicotine with propyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods: Industrial production of N’-Propylnornicotine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the alkylation process while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: N’-Propylnornicotine undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products:
Oxidation: N’-Propylnornicotine N-oxide.
Reduction: Reduced derivatives of N’-Propylnornicotine.
Substitution: Various alkyl or aryl substituted derivatives.
Scientific Research Applications
Mechanism of Action
N’-Propylnornicotine exerts its effects primarily through interaction with nicotinic acetylcholine receptors. These receptors are ionotropic receptors composed of five subunits. When N’-Propylnornicotine binds to these receptors, it causes a conformational change that allows the flow of cations, leading to neuronal excitation. This interaction is similar to that of nicotine, but the presence of the propyl group in N’-Propylnornicotine may result in different binding affinities and receptor subtype selectivity .
Comparison with Similar Compounds
Nornicotine: The parent compound of N’-Propylnornicotine, lacking the propyl group.
Nicotine: The well-known alkaloid found in tobacco, with a methyl group instead of a propyl group.
Uniqueness: N’-Propylnornicotine is unique due to the presence of the propyl group attached to the nitrogen atom of the pyrrolidine ring. This structural modification can influence its pharmacological properties, making it distinct from other related compounds like nornicotine and nicotine .
Properties
IUPAC Name |
3-(1-propylpyrrolidin-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-2-8-14-9-4-6-12(14)11-5-3-7-13-10-11/h3,5,7,10,12H,2,4,6,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVARSJFNQPNRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC1C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91907-45-8 | |
Record name | N'-Propylnornicotine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091907458 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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